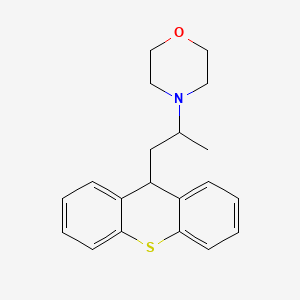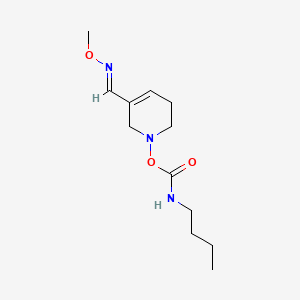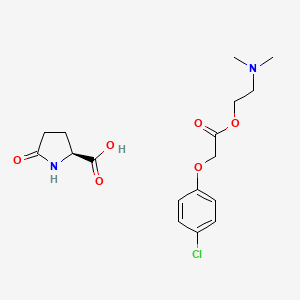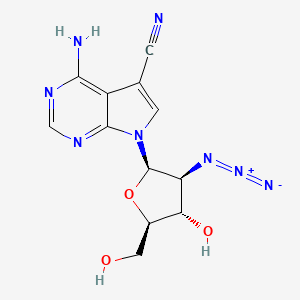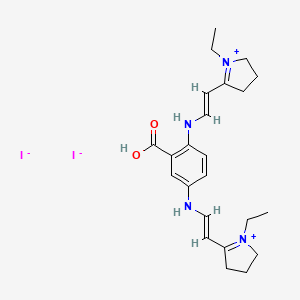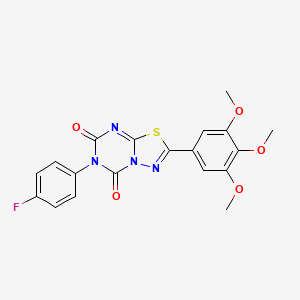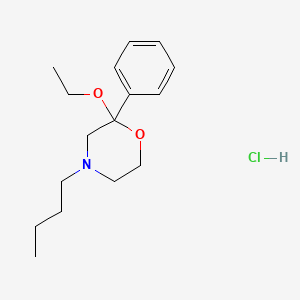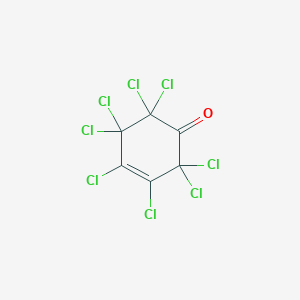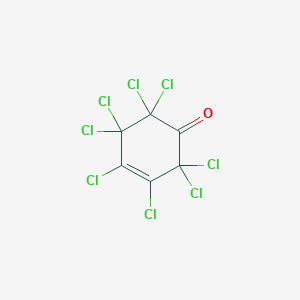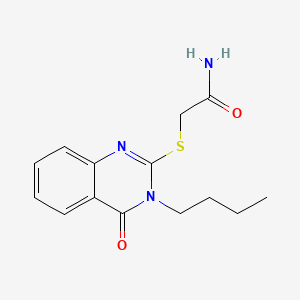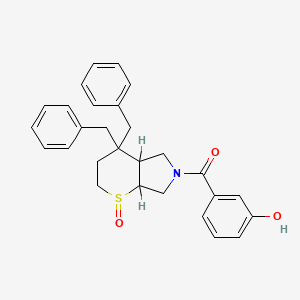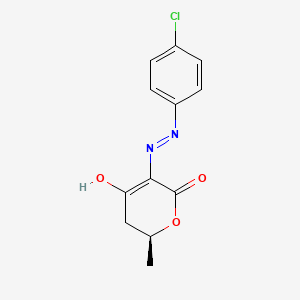
2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone): is a heterocyclic compound that features a pyran ring with multiple substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) typically involves the reaction of 6-methyl-2H-pyran-2,3,4-trione with 4-chlorophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chlorine atom.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, the compound is explored for its therapeutic potential. Studies have shown that derivatives of this compound may exhibit significant pharmacological activities, making it a promising lead compound for drug discovery .
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with desired characteristics, such as improved stability or reactivity .
作用机制
The mechanism of action of 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
2H-Pyran-2,3,4-trione, 6-methyl-: Lacks the hydrazone group, making it less reactive in certain chemical reactions.
3-((4-chlorophenyl)hydrazone)-2H-pyran-2,3,4-trione: Similar structure but with different substituents, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the 6-methyl and 3-((4-chlorophenyl)hydrazone) groups in 2H-Pyran-2,3,4-trione, 6-methyl-, 3-((4-chlorophenyl)hydrazone) makes it unique. This combination of substituents enhances its reactivity and potential biological activities, distinguishing it from other similar compounds .
属性
CAS 编号 |
78242-72-5 |
|---|---|
分子式 |
C12H11ClN2O3 |
分子量 |
266.68 g/mol |
IUPAC 名称 |
(2S)-5-[(4-chlorophenyl)diazenyl]-4-hydroxy-2-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H11ClN2O3/c1-7-6-10(16)11(12(17)18-7)15-14-9-4-2-8(13)3-5-9/h2-5,7,16H,6H2,1H3/t7-/m0/s1 |
InChI 键 |
JAXVBAMCRZEOLE-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1CC(=C(C(=O)O1)N=NC2=CC=C(C=C2)Cl)O |
规范 SMILES |
CC1CC(=C(C(=O)O1)N=NC2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


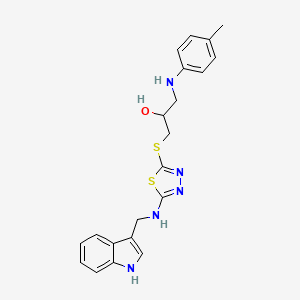
![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
